molecular formula C13H26ClNO2 B2364175 tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride CAS No. 2225126-72-5

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

Cat. No.: B2364175
CAS No.: 2225126-72-5
M. Wt: 263.81
InChI Key: CZXHRGWKDFFXKI-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, also known as t-Boc-L-cyclohexylalanine or t-Boc-CHA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This molecule belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of t-Boc-CHA involves the inhibition of specific enzymes, which leads to the modulation of various physiological processes. For example, the inhibition of DPP-IV by t-Boc-CHA results in the increased levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. Similarly, the inhibition of NEP by t-Boc-CHA leads to the accumulation of natriuretic peptides, which promote vasodilation and reduce blood pressure.
Biochemical and Physiological Effects:
Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has been shown to exhibit several biochemical and physiological effects, including the modulation of enzyme activity, the regulation of blood glucose levels and blood pressure, and the promotion of vasodilation. Additionally, t-Boc-CHA has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of t-Boc-CHA in laboratory experiments offers several advantages, such as its high purity, stability, and compatibility with various reaction conditions. However, the synthesis of t-Boc-CHA can be challenging and time-consuming, and the molecule may exhibit low solubility in certain solvents, which can limit its use in certain applications.

Future Directions

Several future directions for the use of t-Boc-CHA in scientific research can be identified, including the development of novel inhibitors targeting specific enzymes, the synthesis of peptidomimetics with improved pharmacological properties, and the exploration of the potential therapeutic applications of t-Boc-CHA in the treatment of various diseases, such as diabetes and hypertension. Additionally, the use of t-Boc-CHA in the field of proteomics may offer new insights into the function and regulation of specific enzymes and pathways.

Synthesis Methods

The synthesis of t-Boc-CHA can be achieved through a multistep process that involves the protection of the carboxylic acid and amine groups, followed by the coupling of the protected amino acid with the appropriate reagents. The final step involves the deprotection of the t-Boc group to yield the desired product. Several methods have been reported for the synthesis of t-Boc-CHA, including solid-phase peptide synthesis and solution-phase synthesis.

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has been used in various scientific research applications, including drug design and discovery, peptide synthesis, and proteomics. This molecule has been shown to exhibit potent inhibitory activity against certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) and neutral endopeptidase (NEP), which are involved in the regulation of blood glucose levels and blood pressure, respectively.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXHRGWKDFFXKI-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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